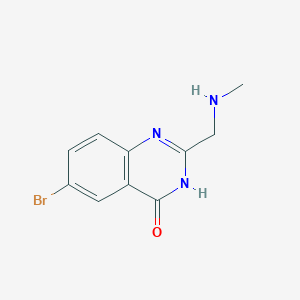
6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of the bromo and methylamino groups in this compound potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with bromoanthranilic acid.
Formation of Quinazolinone Core: Bromoanthranilic acid is reacted with formamide to form the quinazolinone core.
Introduction of Methylamino Group: The quinazolinone core is then reacted with formaldehyde and methylamine to introduce the methylamino group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the bromo group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromo group in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromo group.
Major Products
Oxidation: Formation of imines or N-oxides.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and anthelmintic agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. The compound may inhibit enzymes or receptors critical for cell survival and proliferation, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-2-phenylquinazolin-4(3H)-one: Another quinazolinone derivative with similar biological activities.
6-bromo-2-methylquinazolin-4-ol: A related compound with potential antibacterial properties.
Uniqueness
6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one is unique due to the presence of the methylamino group, which may enhance its biological activity and specificity compared to other quinazolinone derivatives. This structural feature can influence its interaction with molecular targets, leading to distinct pharmacological profiles.
Propiedades
IUPAC Name |
6-bromo-2-(methylaminomethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-12-5-9-13-8-3-2-6(11)4-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTBXMTVMLPWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(C=C(C=C2)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2507348.png)
![5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol](/img/structure/B2507351.png)
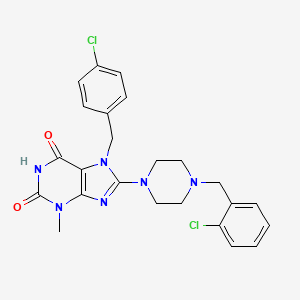
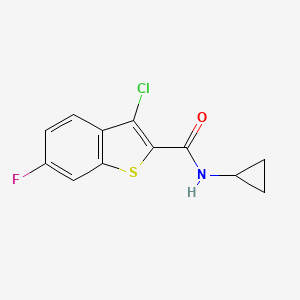
![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)
![2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2507356.png)
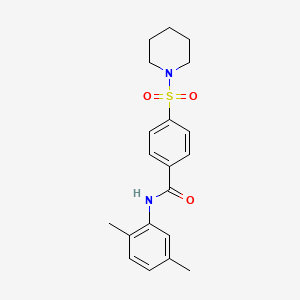

![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)
![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)
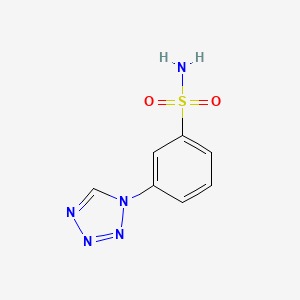
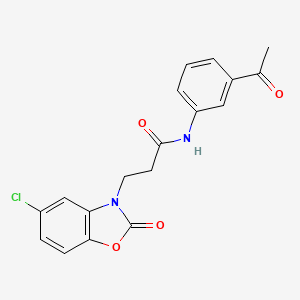
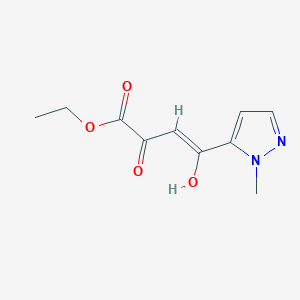
![N-(4-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2507371.png)
